Esculentoside I Esculentoside I Esculentoside I is a natural product found in Phytolacca acinosa with data available.
Brand Name: Vulcanchem
CAS No.: 141890-70-2
VCID: VC21113409
InChI: InChI=1S/C49H78O22/c1-44(42(63)65-6)11-13-49(43(64)71-41-35(61)32(58)30(56)25(18-51)67-41)14-12-47(4)21(22(49)15-44)7-8-28-45(2)16-23(54)38(46(3,20-53)27(45)9-10-48(28,47)5)70-40-36(62)33(59)37(26(19-52)68-40)69-39-34(60)31(57)29(55)24(17-50)66-39/h7,22-41,50-62H,8-20H2,1-6H3/t22-,23+,24-,25-,26-,27?,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44-,45+,46+,47-,48-,49+/m1/s1
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC
Molecular Formula: C49H78O22
Molecular Weight: 1019.1 g/mol

Esculentoside I

CAS No.: 141890-70-2

Cat. No.: VC21113409

Molecular Formula: C49H78O22

Molecular Weight: 1019.1 g/mol

* For research use only. Not for human or veterinary use.

Esculentoside I - 141890-70-2

Specification

CAS No. 141890-70-2
Molecular Formula C49H78O22
Molecular Weight 1019.1 g/mol
IUPAC Name 2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate
Standard InChI InChI=1S/C49H78O22/c1-44(42(63)65-6)11-13-49(43(64)71-41-35(61)32(58)30(56)25(18-51)67-41)14-12-47(4)21(22(49)15-44)7-8-28-45(2)16-23(54)38(46(3,20-53)27(45)9-10-48(28,47)5)70-40-36(62)33(59)37(26(19-52)68-40)69-39-34(60)31(57)29(55)24(17-50)66-39/h7,22-41,50-62H,8-20H2,1-6H3/t22-,23+,24-,25-,26-,27?,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44-,45+,46+,47-,48-,49+/m1/s1
Standard InChI Key RVFKKJWNOMAQID-FIDPECDTSA-N
Isomeric SMILES C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC

Introduction

Chemical Structure and Properties of Esculentoside I

Esculentoside I features a characteristic oleanene-type triterpene core structure with specific glycosidic attachments that distinguish it from other esculentoside variants. The compound has been identified in formulations such as XiangDan Injection, where it appears alongside other bioactive compounds including 6-O-galloylarbutin, Butylphthalide, and Tunicyclin A .

Structural Characteristics

As a member of the esculentoside family, Esculentoside I shares core structural elements with related compounds while featuring specific functional groups and glycosidic linkages that contribute to its unique pharmacological profile. The precise structural elucidation of Esculentoside I remains an active area of research, with ongoing efforts to fully characterize its molecular architecture and structure-activity relationships.

Physicochemical Properties

The physicochemical properties of Esculentoside I contribute significantly to its biological activities and pharmaceutical applications. These properties include solubility characteristics, stability parameters, and molecular interactions with biological systems.

Comparative Analysis with Related Esculentosides

Understanding Esculentoside I within the context of related compounds provides valuable insights into its potential applications and mechanisms of action. The table below presents a comparative analysis of key characteristics across selected esculentoside compounds based on available research data.

PropertyEsculentoside IEsculentoside AOther Esculentosides
Source PlantsPhytolaccaceae family plants; Component in XiangDan Injection Phytolacca esculenta; Phytolacca americana Various Phytolaccaceae species
Key Pharmacological ActivitiesComponent in formulations with cardiovascular effects Anti-inflammatory; Anticancer; Antioxidant Varied bioactivities including antimicrobial and anti-inflammatory properties
Research StatusEmerging research; Identified in traditional formulations Well-studied; Multiple mechanisms elucidated Varying degrees of characterization
Therapeutic ApplicationsPotential cardiovascular applications as part of XDI Colorectal cancer inhibition; Protection against sepsis-induced acute kidney injury Diverse applications based on specific compound characteristics

Pharmacological Activities of Esculentoside I

The pharmacological profile of Esculentoside I is gradually emerging through its identification in traditional formulations with documented therapeutic effects. As a component of XiangDan Injection (XDI), Esculentoside I may contribute to the formulation's reported activities.

Cardiovascular Effects

Esculentoside I has been identified as a component in XiangDan Injection, a traditional Chinese medicine formulation known for its cardiovascular properties. XDI has been documented to dilate blood vessels and increase coronary blood flow, suggesting potential applications in cardiovascular conditions . The specific contribution of Esculentoside I to these effects requires further investigation through component-specific pharmacological studies.

Insights from Related Esculentosides

While direct studies on Esculentoside I remain limited, insights from research on related compounds such as Esculentoside A provide valuable context. Esculentoside A has demonstrated significant anti-inflammatory properties, including inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-1β, IL-6, and prostaglandin E2 (PGE2) . Additionally, Esculentoside A has shown protective effects against liver and lung injury in various experimental models .

Research Findings on Esculentoside I Applications

Role in Traditional Formulations

Esculentoside I has been identified as a component in XiangDan Injection, a solution composed of fragrant rosewood (Dalbergia odorifera T. C. Chen) and danshen (Salvia bowleyana) . This formulation has been investigated for its effects on acute myocardial infarction (AMI), though the specific contribution of Esculentoside I to these effects requires further elucidation .

Mechanistic Insights from Related Compounds

Research on Esculentoside A provides potential mechanistic insights that may inform investigations into Esculentoside I. Esculentoside A has been shown to:

  • Inhibit proliferation and colony formation of colorectal cancer cells via G0/G1 cell cycle arrest

  • Reduce migration and invasion of human colorectal cancer cells

  • Suppress the high-mobility group box 1 (HMGB1)/Toll-like receptor (TLR)/nuclear factor kappa B (NF-κB) pathway in models of sepsis-induced acute kidney injury

  • Enhance antioxidant activities including superoxide dismutase (SOD) and glutathione (GSH) in kidney tissues

Future Research Directions

Structural Elucidation and Characterization

Comprehensive structural characterization of Esculentoside I represents an important research priority. Advanced analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would contribute significantly to elucidating its precise molecular structure and physicochemical properties.

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the pharmacological activities of Esculentoside I are essential. These studies should explore potential targets, signaling pathways, and cellular responses to the compound in relevant biological systems.

Comparative Pharmacology

Comparative studies examining the pharmacological profiles of Esculentoside I alongside other esculentoside compounds would provide valuable insights into structure-activity relationships within this class of bioactive saponins. Such investigations could identify structural features responsible for specific bioactivities.

Therapeutic Development

Exploration of the therapeutic potential of Esculentoside I in various disease models represents an important direction for future research. Initial studies might focus on cardiovascular applications, given the compound's presence in formulations with documented cardiovascular effects .

Challenges in Esculentoside I Research

Isolation and Purification

The isolation and purification of Esculentoside I from natural sources present significant challenges due to the complex nature of plant extracts and the presence of structurally similar compounds. Development of efficient separation and purification protocols represents an important technical challenge in advancing research on this compound.

Standardization and Quality Control

Establishing standardized methods for the identification and quantification of Esculentoside I in botanical materials and pharmaceutical preparations is essential for ensuring consistency in research and potential therapeutic applications.

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